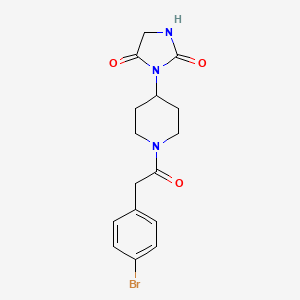

3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O3/c17-12-3-1-11(2-4-12)9-14(21)19-7-5-13(6-8-19)20-15(22)10-18-16(20)23/h1-4,13H,5-10H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHHVFJPXKDBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body.

Mode of Action

It is suggested that similar compounds may interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in peptide coupling reactions due to the presence of an amine group. This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Similar compounds have been shown to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can participate in peptide coupling reactions due to the presence of an amine group. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been shown to interact with enzymes or cofactors and affect metabolic flux or metabolite levels.

Biological Activity

3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidine core, a piperidine ring, and a 4-bromophenyl acetyl group. The molecular formula is , with a molecular weight of approximately 364.24 g/mol. Its structure is pivotal in determining its biological activity.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes. Notably, it has been identified as an inhibitor of glutaminyl cyclase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibition of this enzyme can potentially reduce the formation of neurotoxic aggregates associated with these conditions .

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown potent antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at low nanomolar concentrations . The mechanism often involves inducing apoptosis through morphological changes such as chromatin condensation and cell shrinkage.

Antimicrobial Properties

Preliminary studies suggest that related compounds possess antimicrobial properties. They have been tested against bacterial strains and have demonstrated varying degrees of efficacy, making them potential candidates for further development as antimicrobial agents .

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of imidazolidine derivatives on breast cancer cells, researchers found that compounds closely related to this compound exhibited IC50 values in the nanomolar range. The study highlighted the importance of substituents on the phenyl ring in enhancing antitumor activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate cell death in neuronal cultures exposed to harmful oxidative agents, suggesting potential therapeutic applications in neurodegenerative disorders .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (nM) | Target Enzyme/Cell Line |

|---|---|---|

| This compound | <10 | Glioblastoma Multiforme |

| Related Imidazolidine Derivative | <50 | Breast Adenocarcinoma |

Scientific Research Applications

Antimicrobial Properties

Research has indicated that imidazolidine derivatives, including the compound , exhibit promising antimicrobial activity. A study evaluated the biological efficacy of various imidazolidine-4-one derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The synthesized compounds showed notable activity, suggesting their potential as chemosensitizers for resistant bacterial infections .

Anticonvulsant Effects

The compound's structural similarities to known anticonvulsants suggest it may possess similar properties. Derivatives of 4-bromophenyl semicarbazones have been evaluated for anticonvulsant and sedative-hypnotic activities. These studies indicate that modifications to the phenyl ring can enhance efficacy against seizures . The imidazolidine structure could provide a scaffold for developing new anticonvulsant agents.

Case Study 1: Antimicrobial Evaluation

A recent study assessed various imidazolidine derivatives for their ability to inhibit MRSA growth. The results demonstrated that compounds with specific substituents on the phenyl ring showed enhanced antibacterial activity compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) values were recorded, with some compounds achieving MICs as low as 30 μg/mL .

Case Study 2: Anticonvulsant Activity

In evaluating the anticonvulsant effects of related compounds, researchers found that certain derivatives exhibited significant protective effects in animal models induced with seizures. The structure-activity relationship (SAR) highlighted that specific substitutions on the phenyl ring were critical for enhancing anticonvulsant efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural analogs can be hypothesized based on its key functional groups:

Hypothetical Structural Analogs and Key Differences:

| Compound Name/Feature | Structural Variation | Potential Impact on Properties |

|---|---|---|

| 4-Chlorophenylacetyl derivative | Replacement of bromine with chlorine at the phenyl ring | Altered lipophilicity and electronic effects; may influence receptor binding or metabolic stability. |

| Piperidine-3-yl substituted | Positional isomerism of the piperidine substituent | Changes in stereoelectronic properties; potential differences in bioavailability or target affinity. |

| Imidazolidinone vs. Thiazolidine | Replacement of the hydantoin core with thiazolidinedione | Enhanced hydrogen-bonding capacity; possible modulation of solubility or enzymatic interactions. |

Challenges in Direct Comparison:

- Lack of Data: No experimental data (e.g., solubility, bioactivity) for the compound or analogs are provided in the evidence .

- Synthetic Focus : The evidence emphasizes commercial availability rather than comparative pharmacological or physicochemical studies.

Research Findings and Limitations

Key Limitations:

- No peer-reviewed studies or comparative analyses are cited in the evidence.

- The compound’s mechanism of action, toxicity, or pharmacokinetic profile remains uncharacterized .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction parameters be adjusted to enhance yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step route involving piperidine functionalization, acetylation, and cyclization. For example, benzoylpiperidine derivatives (e.g., ) are synthesized using CHCl₃/MeOH as solvents under reflux, achieving yields of 50–57%. Optimization involves adjusting stoichiometry, reaction time, and purification techniques (e.g., column chromatography). Monitoring reaction progress via TLC and intermediate characterization using NMR (¹H/¹³C) ensures structural fidelity. Post-synthesis, recrystallization in ethanol improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective in characterizing the structural integrity and purity of this compound, particularly in distinguishing it from structural analogs?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-bromophenyl group; piperidine protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl groups (imidazolidine-dione C=O at ~170 ppm). DEPT-135 differentiates CH₃, CH₂, and CH groups.

- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:buffer, pH 4.6, as in ). Retention time and peak area (≥95% purity) confirm purity. MS (ESI+) validates molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers design in vitro assays to assess the compound's potential efficacy in treating cognitive dysfunction, based on its structural similarity to CNS-active derivatives?

- Methodological Answer : Structural analogs (e.g., ) targeting CNS disorders suggest assays for cognitive dysfunction:

- Receptor Binding : Screen for affinity at serotonin (5-HT₃), NMDA, or acetylcholine receptors using radioligand displacement assays.

- Neuronal Models : Primary hippocampal neurons or SH-SY5Y cells treated with Aβ₂₅–₃₅ (to mimic Alzheimer’s pathology) can test neuroprotective effects via MTT assay or calcium imaging.

- Behavioral Models : Follow-up with in vivo Morris water maze (rodents) to assess memory enhancement. Dose-response studies (0.1–10 mg/kg, i.p.) identify therapeutic windows .

Q. What strategies are recommended for analyzing the structure-activity relationship (SAR) of this compound, especially regarding substitutions on the piperidine and imidazolidine-dione moieties?

- Methodological Answer :

- Piperidine Modifications : Replace the 4-bromophenylacetyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents (as in ). Test solubility (logP via shake-flask method) and bioavailability.

- Imidazolidine-dione Modifications : Introduce methyl or ethyl groups at the 5-position (see for analogs). Evaluate metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min indicates suitability for in vivo use).

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to targets like acetylcholinesterase. QSAR models correlate substituent properties (Hammett σ, molar refractivity) with activity .

Q. In pharmacokinetic studies, what methodologies are employed to evaluate the metabolic stability and blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer :

- Metabolic Stability : Incubate with rat liver microsomes (RLM) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 min. High stability (t₁/₂ > 30 min) suggests favorable hepatic clearance.

- BBB Permeability : Use parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 cell monolayers. A permeability coefficient (Pe) > 4.0 × 10⁻⁶ cm/s indicates BBB penetration. In vivo, measure brain-to-plasma ratio (Kp) via LC-MS after intravenous administration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from differences in metabolic activation or BBB penetration.

- In Vitro-to-In Vivo Translation : Compare IC₅₀ values (e.g., 5-HT₃ receptor binding) with ED₅₀ from rodent models. Poor correlation suggests bioavailability issues.

- Metabolite Profiling : Identify active metabolites via LC-HRMS and test their activity. For example, hydroxylated metabolites ( ) may contribute to efficacy in vivo but not in vitro.

- Species Differences : Cross-validate using human-derived models (e.g., induced pluripotent stem cell neurons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.